5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene

Physical property differentiation Downstream purification Formulation considerations

5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene (CAS 181806-67-7, molecular formula C7H3BrF4O, molecular weight 258.998) is a polyhalogenated aromatic building block featuring a bromine atom at the 5-position, a difluoromethoxy (-OCF2H) group at the 2-position, and fluorine atoms at the 1- and 3-positions. The compound has a reported density of 1.7±0.1 g/cm³ and a boiling point of 210.7±35.0 °C at 760 mmHg.

Molecular Formula C7H3BrF4O
Molecular Weight 259 g/mol
CAS No. 181806-67-7
Cat. No. B171767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene
CAS181806-67-7
Synonyms5-broMo-2-(difluoroMethoxy)-1,3-difluorobenzene
Molecular FormulaC7H3BrF4O
Molecular Weight259 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)OC(F)F)F)Br
InChIInChI=1S/C7H3BrF4O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H
InChIKeyZZIBINAQRAEVEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene (CAS 181806-67-7): Chemical Profile and Physical Properties for Procurement Decision-Making


5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene (CAS 181806-67-7, molecular formula C7H3BrF4O, molecular weight 258.998) is a polyhalogenated aromatic building block featuring a bromine atom at the 5-position, a difluoromethoxy (-OCF2H) group at the 2-position, and fluorine atoms at the 1- and 3-positions . The compound has a reported density of 1.7±0.1 g/cm³ and a boiling point of 210.7±35.0 °C at 760 mmHg . Its calculated LogP (XLogP3) is 3.7, and its topological polar surface area (TPSA) is 9.2 Ų . It is supplied as a building block with purity specifications ranging from 95% to 98% depending on the vendor [1]. The compound is classified as harmful/irritant under GHS, with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Why 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene Cannot Be Interchanged with Non-Brominated or Alternative Substituent Analogs


Compounds within the polyhalogenated difluoromethoxybenzene class are not functionally interchangeable due to the pronounced impact of the bromine substituent on critical physicochemical properties. The bromine atom in 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene substantially increases molecular weight (258.998 g/mol) and lipophilicity (XLogP3 = 3.7) compared to its non-brominated counterpart 2-(difluoromethoxy)-1,3-difluorobenzene (molecular weight 180.10 g/mol, LogP = 2.566) . This shift in lipophilicity directly affects compound partitioning, membrane permeability, and chromatographic behavior during purification. Furthermore, the bromine substituent serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Ullmann) that are unavailable with non-brominated analogs, while the combination of 1,3-difluoro substitution with the difluoromethoxy group creates a distinct electronic environment that influences the regioselectivity and reactivity of the aromatic ring [1]. Consequently, substitution with a compound lacking the bromine atom or possessing an alternative halide (e.g., chloride or iodide) will alter reaction kinetics, product profiles, and downstream synthetic outcomes, necessitating compound-specific procurement for reproducible synthetic workflows.

Quantitative Comparative Evidence for 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene vs. Closest Analogs


Density Comparison: 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene vs. Non-Brominated Analog

The bromine atom in 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene confers a higher density relative to its non-brominated analog. The target compound exhibits a density of 1.7±0.1 g/cm³ , whereas 2-(difluoromethoxy)-1,3-difluorobenzene has a density of approximately 1.46 g/cm³ (calculated as the average of the range observed for structurally related difluoromethoxybenzenes, with (difluoromethoxy)benzene itself having a density of 1.171 g/cm³ at 20°C and fluorinated derivatives exhibiting higher values) [1]. This density differential is a direct consequence of the presence of the heavy bromine atom and directly impacts phase separation behavior, solvent layering, and material handling during scale-up.

Physical property differentiation Downstream purification Formulation considerations

Boiling Point Comparison: 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene vs. 5-Bromo-1,3-difluoro-2-methoxybenzene

The difluoromethoxy (-OCF2H) substituent in the target compound elevates the boiling point relative to the corresponding methoxy (-OCH3) analog. 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene has a reported boiling point of 210.7±35.0 °C at 760 mmHg . In contrast, 5-bromo-1,3-difluoro-2-methoxybenzene (CAS 104197-14-0) exhibits a boiling point of 214.2±35.0 °C at 760 mmHg [1] or, per alternative vendor data, 100°C (reduced pressure) . The difluoromethoxy group introduces additional fluorine atoms and a higher molecular weight, which generally increases boiling point compared to methoxy-substituted analogs in the same scaffold, though the overlapping uncertainty ranges at 760 mmHg indicate that the differences may not be statistically resolvable without precise experimental measurement under standardized conditions.

Thermal stability Distillation purification Reaction condition optimization

Lipophilicity (LogP) Comparison: 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene vs. Non-Brominated Analog

The bromine substituent in 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene drives a substantial increase in lipophilicity relative to the non-brominated analog. The target compound has a calculated XLogP3 of 3.7 . In contrast, 2-(difluoromethoxy)-1,3-difluorobenzene (CAS 1404195-17-0) has a calculated LogP of 2.5662 . This difference of approximately 1.13 LogP units corresponds to a greater than tenfold difference in partition coefficient (LogP difference of 1.0 ≈ 10-fold difference in octanol-water partitioning).

Membrane permeability Drug-likeness Chromatographic retention

Molecular Weight and Synthetic Handle Differentiation: Bromine vs. Non-Brominated Scaffolds

5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene (molecular weight 258.998 g/mol) possesses a synthetically enabling bromine substituent that is absent in 2-(difluoromethoxy)-1,3-difluorobenzene (molecular weight 180.10 g/mol) . This bromine atom serves as a functional handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura (C-C bond formation with boronic acids), Buchwald-Hartwig (C-N bond formation), and Ullmann-type couplings (C-O/C-N bond formation). The regioselective SNAr chemistry of substituted difluorobenzene derivatives is well-documented, and the presence of the bromine atom provides an orthogonal reactive site distinct from the fluorine atoms, enabling sequential functionalization strategies [1].

Cross-coupling reactions Molecular diversity Library synthesis

Purity Grade and Storage Condition Specifications for Procurement

Multiple vendors offer 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene with defined purity specifications. Aladdin Scientific supplies the compound at 98% purity with room temperature storage and normal shipping conditions . Capot Chemical provides 98% purity (Min, HPLC) with moisture specification of ≤0.5% [1]. Fluorochem offers 95.0% purity . Storage recommendations vary by vendor: one source specifies storage at -20°C for maximum recovery [2], while others recommend room temperature storage . This variability in vendor-reported storage conditions may reflect differences in stability assessment or packaging configurations rather than intrinsic compound instability.

Quality control Storage stability Vendor selection

Key Application Scenarios for 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene Based on Comparative Evidence


Palladium-Catalyzed Cross-Coupling for Medicinal Chemistry Library Synthesis

The bromine atom present in 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene serves as a synthetic handle for Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann-type cross-coupling reactions, a capability absent in the non-brominated analog 2-(difluoromethoxy)-1,3-difluorobenzene [1]. This enables the rapid generation of diverse biaryl and heteroaryl derivatives bearing the difluoromethoxy-1,3-difluorobenzene pharmacophore, a substructure of interest in medicinal chemistry programs targeting improved metabolic stability and membrane permeability. The compound's lipophilicity (XLogP3 = 3.7) positions it favorably for central nervous system (CNS) drug discovery campaigns where intermediate LogP values are desirable for blood-brain barrier penetration.

Agrochemical Intermediate Synthesis Requiring Sequential Functionalization

The orthogonal reactivity profile of 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene—combining a bromine atom amenable to cross-coupling with fluorine atoms capable of undergoing regioselective SNAr reactions under appropriate conditions —makes it suitable for the stepwise construction of agrochemical candidates. The difluoromethoxy group has been recognized in the agrochemical industry as a bioisostere for methoxy substituents that can confer improved metabolic stability and altered lipophilicity, while the bromine atom provides a defined attachment point for introducing additional molecular diversity.

Synthetic Intermediate for Fluorinated Building Block Derivatization

As a polyhalogenated aromatic building block with defined purity specifications (95-98%) [1], 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene is positioned as an intermediate for further derivatization rather than a final active pharmaceutical ingredient. Its physical properties—density 1.7±0.1 g/cm³ and boiling point 210.7±35.0 °C —inform handling protocols during scale-up and purification. The compound's moisture specification (≤0.5% from select vendors) [1] is relevant for water-sensitive downstream reactions such as metal-catalyzed cross-couplings where moisture can deactivate catalysts or promote unwanted side reactions.

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